
Biotin-amide-bis-C5-NHS ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotin-amide-bis-C5-N-hydroxysuccinimide ester is a compound widely used in bioconjugation techniques. It is an amine-reactive biotinylation reagent that can efficiently conjugate with primary amino groups to form stable, irreversible amide bonds. This compound is particularly useful for labeling proteins, peptides, and other biomolecules containing primary amines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-amide-bis-C5-N-hydroxysuccinimide ester typically involves the reaction of biotin with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature. The resulting product is purified through techniques such as recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
In industrial settings, the production of Biotin-amide-bis-C5-N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and high yield. The reaction conditions are optimized to maximize the efficiency and purity of the final product .
化学反応の分析
Types of Reactions
Biotin-amide-bis-C5-N-hydroxysuccinimide ester primarily undergoes nucleophilic substitution reactions with primary amines. The NHS ester group reacts with the amino group to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct .
Common Reagents and Conditions
Reagents: Primary amines, DMSO, DMF, DCC
Conditions: Room temperature, neutral to slightly basic pH (pH 7-8)
Major Products
The major product of the reaction is a biotinylated molecule where the biotin is covalently attached to the target molecule via an amide bond .
科学的研究の応用
Biotin-amide-bis-C5-N-hydroxysuccinimide ester is extensively used in various scientific research fields:
Chemistry: Used in the synthesis of biotinylated compounds for further chemical analysis and applications.
Biology: Employed in the labeling of proteins, peptides, and other biomolecules for detection and purification purposes.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents, particularly in the creation of antibody-drug conjugates.
Industry: Applied in the production of biotinylated products for research and commercial purposes
作用機序
The mechanism of action of Biotin-amide-bis-C5-N-hydroxysuccinimide ester involves the formation of a stable amide bond between the NHS ester group and the primary amine of the target molecule. This reaction is facilitated by the nucleophilicity of the amine and the electrophilicity of the NHS ester. The resulting biotinylated molecule can then interact with avidin or streptavidin, which have a high affinity for biotin, enabling various downstream applications .
類似化合物との比較
Similar Compounds
- Biotin-N-hydroxysuccinimide ester
- Biotinamidohexanoic acid N-hydroxysuccinimide ester
- Biotinyl-6-aminocaproic acid N-hydroxysuccinimide ester
Uniqueness
Biotin-amide-bis-C5-N-hydroxysuccinimide ester is unique due to its specific spacer arm length and the presence of two NHS ester groups, which allow for more efficient and versatile bioconjugation reactions compared to other biotinylation reagents .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41N5O7S/c32-20(27-16-8-2-4-12-24(36)38-31-22(34)13-14-23(31)35)10-3-1-7-15-28-21(33)11-6-5-9-19-25-18(17-39-19)29-26(37)30-25/h18-19,25H,1-17H2,(H,27,32)(H,28,33)(H2,29,30,37) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYCFNRXENKXSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41N5O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
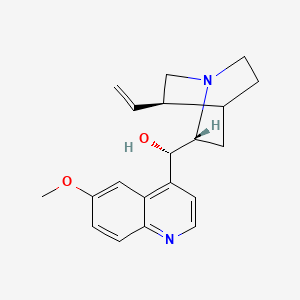
![(2S)-2-[[5-[methyl-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B7796452.png)
![ethyl (2R)-2-[(2S,6S,8S,11S)-11-methyl-9,12-dioxo-1,10-diazatricyclo[6.4.0.0^{2,6}]dodecan-10-yl]-4-phenylbutanoate](/img/structure/B7796458.png)
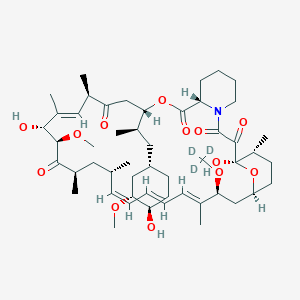
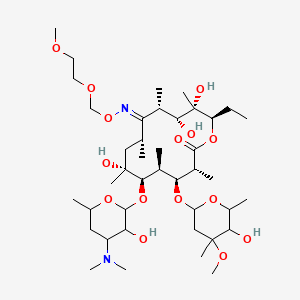
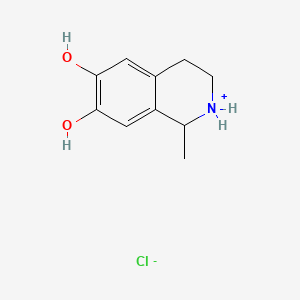
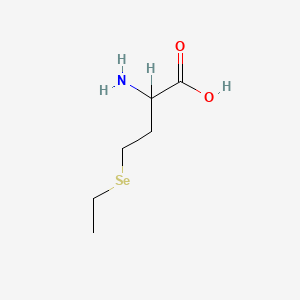
![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B7796500.png)
![5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B7796507.png)
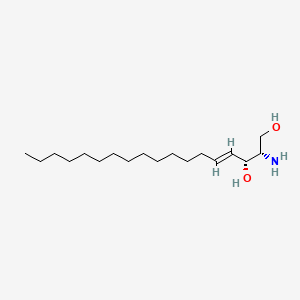
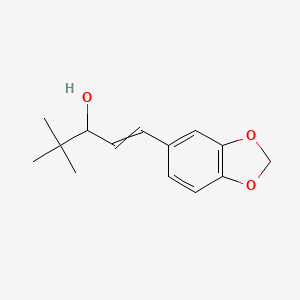
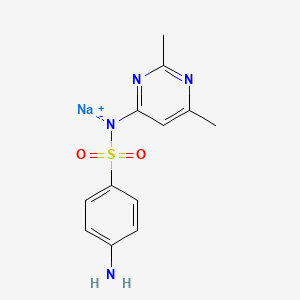

![2-[(6R)-6-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid;hydrochloride](/img/structure/B7796547.png)
